molecular formula C9H10FNO2 B2501043 (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid CAS No. 2248175-01-9

(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid

Cat. No. B2501043
CAS RN: 2248175-01-9
M. Wt: 183.182
InChI Key: SBLGXWMFSVJNCY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid, also known as flupirtine, is a non-opioid analgesic drug that is used for the treatment of chronic pain. Flupirtine was first synthesized in the 1970s and has since been extensively studied for its analgesic properties.

Mechanism of Action

Flupirtine works by activating potassium channels in the brain and spinal cord, which leads to the inhibition of pain signals. Flupirtine also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Flupirtine has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate release, the reduction of oxidative stress, and the modulation of ion channels. Flupirtine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Flupirtine is also relatively safe and has few side effects. However, one limitation of using (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid in lab experiments is that it is not very potent, which may limit its usefulness in certain applications.

Future Directions

There are a number of potential future directions for research on (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid. One area of interest is the development of more potent analogs of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid that could be used in the treatment of chronic pain and other conditions. Another area of interest is the investigation of the neuroprotective effects of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid and its potential use in the treatment of other conditions such as epilepsy and inflammatory disorders.
Conclusion:
In conclusion, (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid is a non-opioid analgesic drug that has been extensively studied for its analgesic properties and potential use in the treatment of other conditions such as epilepsy, neurodegenerative diseases, and inflammatory disorders. Flupirtine works by activating potassium channels in the brain and spinal cord, which leads to the inhibition of pain signals. Flupirtine has a number of biochemical and physiological effects, including the inhibition of glutamate release, the reduction of oxidative stress, and the modulation of ion channels. While (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid has some limitations, it has potential for use in a number of different applications and further research is needed to fully understand its potential.

Synthesis Methods

Flupirtine can be synthesized through a multi-step process, starting with the reaction of 6-fluoropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methylbutanoic acid to form (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid.

Scientific Research Applications

Flupirtine has been extensively studied for its analgesic properties, as well as its potential use in the treatment of other conditions such as epilepsy, neurodegenerative diseases, and inflammatory disorders. Flupirtine has been shown to have neuroprotective effects, as well as anti-inflammatory and anticonvulsant properties.

properties

IUPAC Name

(2R)-3-(6-fluoropyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13)4-7-2-3-8(10)11-5-7/h2-3,5-6H,4H2,1H3,(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLGXWMFSVJNCY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropanoic acid

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